molecular formula C5H11ClIN B7987158 3-Iodomethyl-pyrrolidine hydrochloride

3-Iodomethyl-pyrrolidine hydrochloride

Cat. No.: B7987158
M. Wt: 247.50 g/mol
InChI Key: WSLAEIRFDISTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-Iodomethyl-pyrrolidine hydrochloride typically involves the introduction of an iodomethyl group to the pyrrolidine ring. One common method is the reaction of pyrrolidine with iodomethane in the presence of a base, such as sodium hydroxide, to form the iodomethyl derivative. The hydrochloride salt is then formed by treating the product with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-Iodomethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodomethyl-pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodomethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

3-Iodomethyl-pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its iodomethyl group, which enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(iodomethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLAEIRFDISTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CI.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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